molecular formula C21H25ClN2O4 B249199 (3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone

(3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone

Cat. No. B249199
M. Wt: 404.9 g/mol
InChI Key: LJGSZSRNFDQHOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone, also known as CTM, is a chemical compound that has been studied for its potential therapeutic applications. CTM belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of (3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone is not fully understood. However, it is believed that (3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone acts as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. (3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone has also been found to modulate other neurotransmitter systems, such as the serotonin and glutamate systems.
Biochemical and Physiological Effects:
(3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone has been found to exhibit a range of biochemical and physiological effects. In addition to its antipsychotic effects, (3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone has been shown to have anxiolytic and antidepressant effects in animal models. (3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone has also been found to modulate the immune system, which may have implications for its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of (3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone is its relatively simple synthesis method, which makes it accessible for researchers to study. However, one limitation is the lack of human clinical trials, which limits our understanding of its potential therapeutic applications in humans.

Future Directions

There are several future directions for research on (3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone. One area of interest is its potential as a treatment for schizophrenia, which is a debilitating mental illness that affects millions of people worldwide. Another area of interest is its potential as a treatment for drug addiction, as (3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone has been found to modulate the dopamine system in the brain. Additionally, further studies are needed to elucidate the exact mechanism of action of (3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone and its potential side effects.

Synthesis Methods

The synthesis of (3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone involves the reaction of (3-chlorophenyl)magnesium bromide with 4-(2,4,5-trimethoxybenzyl)piperazine in the presence of methanone. This reaction results in the formation of (3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone as a white solid, which can be purified through recrystallization.

Scientific Research Applications

(3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone has been studied for its potential therapeutic applications in various fields of medicine. One area of interest is its potential as an antipsychotic agent. Studies have shown that (3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone exhibits antipsychotic effects in animal models, which may be attributed to its ability to modulate the dopamine system in the brain.

properties

Product Name

(3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone

Molecular Formula

C21H25ClN2O4

Molecular Weight

404.9 g/mol

IUPAC Name

(3-chlorophenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C21H25ClN2O4/c1-26-18-13-20(28-3)19(27-2)12-16(18)14-23-7-9-24(10-8-23)21(25)15-5-4-6-17(22)11-15/h4-6,11-13H,7-10,14H2,1-3H3

InChI Key

LJGSZSRNFDQHOP-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC)OC

Origin of Product

United States

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